2-Fluoro-3-(4-fluorophenyl)propanoic acid

Übersicht

Beschreibung

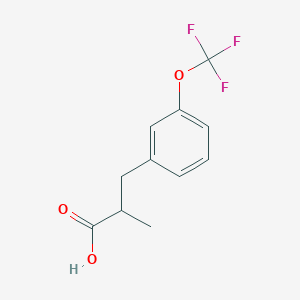

2-Fluoro-3-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9FO2 . It is also known by other names such as p-Fluorocinnamic acid, 2-Propenoic acid, 3-(4-fluorophenyl)-, and 3-(4-Fluorophenyl)-2-propenoic acid .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. One approach involves the protodeboronation of pinacol boronic esters, which is a radical approach that has been applied to methoxy protected (-)-Δ8-THC and cholesterol . Another method involves the transformation of 2-{2-Fluoro[1,1’-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives .Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 168.05865769 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, one study discusses the transformation of 2-{2-Fluoro[1,1’-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.16 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 278.9±15.0 °C at 760 mmHg, and a flash point of 122.5±20.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Fluoro-3-(4-fluorophenyl)propanoic acid serves as a precursor in the synthesis of various chemically and biologically significant compounds. For instance, it has been used in the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, which demonstrated considerable antioxidant potential, indicating potential pharmaceutical applications, especially for derivatives bearing 2-hydroxy substituents (Muhammad Zaheer et al., 2015). Similarly, its derivative, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, synthesized via amination and cyclization, showcased a high yield and potential for diverse synthetic applications (Tan Bin, 2010).

Photolysis and Environmental Studies

The compound and its derivatives have also been the subject of environmental studies, such as the investigation into the photodegradation of the herbicide cyhalofop-butyl and its primary metabolite in water, demonstrating the influence of various factors on their degradation rates (M. V. Pinna & A. Pusino, 2011).

Biological Applications

In the realm of biological applications, organotin derivatives of 2-(2-fluoro-4-biphenyl)propanoic acid, such as flurbiprofen, have been synthesized and studied for their structural and biological properties, highlighting the potential antitumor and anticancer activities of these compounds (S. Mahmood et al., 2003). Additionally, the automated synthesis of the radiopharmaceutical [11C]CS1P1 for PET imaging demonstrates the application of derivatives in medical imaging to study sphingosine-1 phosphate receptor 1 in humans (Zonghua Luo et al., 2019).

Enantioselective Resolution and Chiral Studies

The compound's derivatives have been utilized in studies focused on enantioselective resolution and chiral separations, indicating the importance of such compounds in the production of enantiomerically pure products for pharmaceutical use (J. Ceynowa & M. Rauchfleisz, 2003). Research into N-C axially chiral compounds with an ortho-fluoro substituent further demonstrates the compound's role in the development of novel chiral materials (Asumi Iida et al., 2019).

Safety and Hazards

While specific safety and hazards information for 2-Fluoro-3-(4-fluorophenyl)propanoic acid is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using the product . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemische Analyse

Biochemical Properties

2-Fluoro-3-(4-fluorophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may be involved in the synthesis of 2-oxopiperazine guanidine analogs . The interactions between this compound and these biomolecules can influence the activity and stability of the enzymes, potentially leading to changes in metabolic pathways and cellular functions.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to alterations in cell growth, differentiation, and apoptosis. Additionally, this compound may affect the expression of specific genes involved in metabolic pathways, further influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to specific enzymes, leading to either inhibition or activation of their activity. These binding interactions can result in changes in gene expression and alterations in metabolic pathways. For example, the compound may inhibit certain enzymes involved in fatty acid metabolism, leading to a decrease in the production of specific metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular functions, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in fatty acid metabolism and other biochemical processes. The compound’s presence can affect metabolic flux and alter the levels of specific metabolites. For example, this compound may inhibit enzymes involved in the β-oxidation of fatty acids, leading to an accumulation of fatty acid intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolic processes .

Eigenschaften

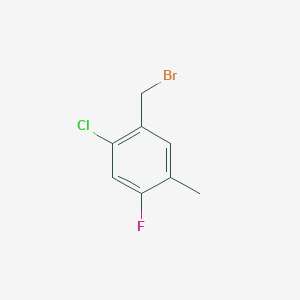

IUPAC Name |

2-fluoro-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEJCJIDLWVHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

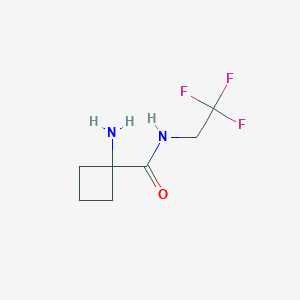

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)

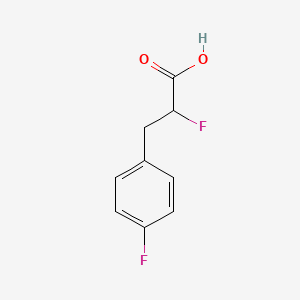

![(1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471683.png)

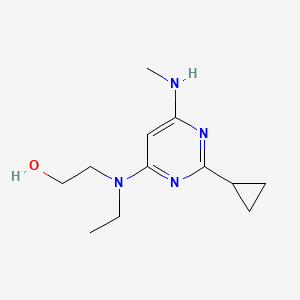

![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)

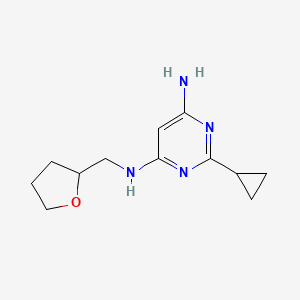

![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)

![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)